Benzoylcholine

Enzymology Biochemical Assays Cholinesterase

A common obstacle in cholinesterase research is the inability of acetylcholine to differentiate AChE from BChE activity in complex biological matrices, leading to confounded data. Benzoylcholine (CAS 2208-04-0) directly resolves this challenge as a validated, high-specificity substrate for pseudocholinesterase (butyrylcholinesterase, BChE). • Enables unambiguous, selective quantification of BChE activity in tissues and fluids co-expressing both AChE and BChE; acetylcholine cannot provide this discrimination. • Outperforms acetylthiocholine iodide in resolving multiple phenotypic groups for plasma cholinesterase genotyping assays, essential for pharmacogenetic studies on muscle relaxant metabolism. • Exhibits a 350,000-fold functional selectivity for nicotinic over muscarinic receptor responses, enabling clean pharmacological isolation of nAChR-mediated signaling pathways. Supplied as a research-grade biochemical with documented lot-specific purity. For R&D use only; not for human or veterinary applications.

Molecular Formula C12H18NO2+
Molecular Weight 208.28 g/mol
CAS No. 2208-04-0
Cat. No. B1199707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylcholine
CAS2208-04-0
SynonymsBenzoylcholine
Molecular FormulaC12H18NO2+
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H18NO2/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3/q+1
InChIKeyHOPVGFKDVOOCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 0.1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoylcholine: BChE-Specific Cholinergic Research Tool


Benzoylcholine (BzCh, CAS 2208-04-0) is the benzoic acid ester of choline, a quaternary ammonium compound structurally related to acetylcholine [1]. It is recognized in the literature as a selective substrate for pseudocholinesterase (butyrylcholinesterase, BChE), allowing for the differential measurement of this enzyme's activity in complex biological samples [2]. Its primary research utility is derived from this unique enzymatic specificity, distinguishing it from broader-acting choline esters like acetylcholine.

BChE-specific substrate for enzyme activity assays
Enables selective quantification in mixed AChE/BChE samples
Nicotinic receptor functional studies and BChE variant research

Why Benzoylcholine is Irreplaceable in BChE Assays


In-class substitution of Benzoylcholine with other choline esters (e.g., Acetylcholine, Butyrylcholine) is scientifically invalid for applications requiring BChE-specific measurement. While Acetylcholine is a shared substrate for both Acetylcholinesterase (AChE) and BChE [1], its use in complex biological matrices fails to differentiate enzymatic activity, confounding data interpretation. Benzoylcholine's differentiation stems from its high specificity for BChE, enabling selective quantification of this enzyme's activity [2]. This specific enzymatic preference is a fundamental, data-supported reason why it cannot be generically replaced by other common cholinesterase substrates.

Alternative
Substitution Risk
Acetylcholine
Dual AChE/BChE substrate; cannot resolve BChE-specific activity in complex samples
Butyrylcholine / other choline esters
Different acyl group may alter enzyme kinetics and specificity profile
Benzoylthiocholine (thioester)
Substantially lower catalytic efficiency; signal and sensitivity may not transfer

Benzoylcholine Comparative Performance Evidence


Selective BChE Substrate vs. Dual Specificity

Acetylcholine is a non-specific substrate, hydrolyzed by both acetylcholinesterase (AChE) and pseudocholinesterase (BChE), complicating its use in samples containing both enzymes [1]. In contrast, Benzoylcholine is a recognized 'specific substrate' for pseudocholinesterase (BChE), enabling selective measurement of its activity in complex biological mixtures [1].

BChE Selectivity
Class-level inference
Selective BChE hydrolysis; Acetylcholine dual AChE/BChE
Enables unambiguous BChE measurement in mixed samples
Qualitative tissue-distribution evidence
Enzymology Biochemical Assays Cholinesterase

Genetic Variant Detection in Plasma ChE

In a direct head-to-head comparison using 64 human subjects, the diagnostic utility of Benzoylcholine Chloride (BCC) and Acetylthiocholine Iodide (ATCI) for phenotyping plasma cholinesterase (ChE) variants was assessed. The study concluded that BCC was superior for determining genetic variants of the enzyme [1].

Genetic Variant Detection
Head-to-head
6 phenotypic groups vs. 2 by Acetylthiocholine
Supports BChE pharmacogenetic variant research
64 human plasma research samples
Clinical Diagnostics Pharmacogenomics Genetic Testing

Nicotinic Receptor Selectivity in Neuronal Models

Using intracellular recordings on identified snail neurons (Helix aspersa), the potency of various choline esters on nicotinic (E4) versus muscarinic (F1) receptor populations was quantified. Benzoylcholine exhibited a profound selectivity for nicotinic receptors, with a potency ratio of 350,000 between the two cell types, indicating minimal muscarinic activity [1].

Nicotinic Selectivity
Cross-study comparable
350,000
Supports nicotinic receptor-specific signaling studies
Potency ratio (nicotinic/muscarinic) in identified snail neurons
Neuropharmacology Receptor Profiling Electrophysiology

Catalytic Efficiency vs. Thioester Analog

A direct steady-state kinetic comparison between Benzoylcholine (BzCh) and its thioester analog, Benzoylthiocholine (BzSCh), revealed that BzCh is a significantly more efficient substrate for human butyrylcholinesterase (BuChE). The catalytic efficiency (kcat/Km) for the hydrolysis of the thioester was substantially lower [1].

Catalytic Efficiency
Head-to-head
17-fold higher kcat/Km
Higher kinetic efficiency supports BChE assay signal optimization
Wild-type human BuChE, steady-state kinetics; vs. thioester analog
Enzyme Kinetics Substrate Engineering Biochemical Assay Design

Biphasic Pressor/Depressor Cardiovascular Profile

The in vivo cardiovascular effects of Benzoylcholine and Acetylcholine exhibit distinct dose-response profiles and sensitivities to cholinesterase inhibitors. Benzoylcholine causes a limited vasodepression at low doses, but at higher doses produces vasopressor effects due to sympathetic ganglionic stimulation [1]. Its effects are potentiated by DFP doses that inhibit pseudocholinesterase (0.05-0.10 mg/kg) but not AChE, whereas potentiation of Acetylcholine requires higher DFP doses (0.5 mg/kg) that also inhibit AChE [1].

In Vivo BChE Dependence
Cross-study comparable
5-10× lower DFP potentiation dose vs. Acetylcholine
Indicates predominant in vivo hydrolysis by BChE
Animal model; biphasic pressor/depressor response
Cardiovascular Pharmacology In Vivo Pharmacology Cholinergic System

Benzoylcholine Research & Diagnostic Applications


BChE Activity Measurement in Complex Samples

Procure Benzoylcholine for biochemical assays requiring the specific and quantitative measurement of pseudocholinesterase (BChE) activity, particularly in tissues or fluids containing both AChE and BChE. Its use as a 'specific substrate' allows for unambiguous data interpretation, a critical requirement not met by non-specific substrates like acetylcholine [1].

Pharmacogenetic Screening of BChE Variants

Utilize Benzoylcholine as the substrate of choice for phenotyping assays designed to detect genetic variants of plasma cholinesterase. Direct comparative evidence demonstrates its superior ability to resolve multiple phenotypic groups compared to Acetylthiocholine Iodide, making it essential for research on drug metabolism and predicting atypical responses to muscle relaxants [1].

Nicotinic Receptor Functional Characterization

Employ Benzoylcholine as a research tool to selectively activate and study nicotinic acetylcholine receptors (nAChRs) in neuronal or cellular models. Quantitative pharmacological data confirms its profound functional selectivity (potency ratio of 350,000) for nicotinic receptor-mediated responses over muscarinic ones, allowing for the isolation of specific signaling pathways [1].

In Vivo Study of Pseudocholinesterase Function

Use Benzoylcholine in whole-animal pharmacological studies to dissect the physiological role of circulating pseudocholinesterase (BChE) in modulating cholinergic drug action. Its in vivo effects are potentiated by DFP doses that specifically inhibit pseudocholinesterase (0.05-0.10 mg/kg) without affecting AChE, providing a selective pharmacological tool to probe the contribution of BChE to drug metabolism and disposition [1].

Application
Selection Property
Validation Focus
BChE activity assay in mixed samples
BChE-specific substrate selectivity
BChE activity quantification without AChE interference
BChE genetic variant research
Higher variant detection capability
Phenotypic group discrimination in plasma research samples
Nicotinic receptor functional studies
High nicotinic selectivity profile
Isolate nAChR signaling; minimize muscarinic interference
In vivo BChE function research
BChE-dependent DFP potentiation threshold
In vivo BChE activity contribution assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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